molecular formula C22H23N3O6 B1487251 (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide CAS No. 201855-53-0

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide

Cat. No.: B1487251
CAS No.: 201855-53-0
M. Wt: 425.4 g/mol
InChI Key: IZBGRBDFCWTGBH-ROUUACIJSA-N
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Description

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity . High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments . Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.

Properties

CAS No.

201855-53-0

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide

InChI

InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1

InChI Key

IZBGRBDFCWTGBH-ROUUACIJSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N

sequence

SY

Origin of Product

United States

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